2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride
Overview
Description
2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . It is a derivative of benzofuran, a heterocyclic organic compound, and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride typically involves the reaction of 2,3-dihydro-1-benzofuran with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,3-Dihydro-1-benzofuran+Hydrazine hydrateHCl2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzofuran oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran: The parent compound, which lacks the hydrazine and hydrochloride groups.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: A derivative with an aminopropyl group.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another derivative with an aminopropyl group at a different position.
Uniqueness
2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride is unique due to the presence of the hydrazine and hydrochloride groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-ylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-10-7-1-2-8-6(5-7)3-4-11-8;/h1-2,5,10H,3-4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNANDMSIBUGVJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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